![molecular formula C22H19NO6S B2572130 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 863021-06-1](/img/structure/B2572130.png)
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H19NO6S and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of chromene derivatives, including structures similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, involves one-pot, multi-component reactions that yield various compounds with potential biological activities. These methods offer advantages such as short reaction times, high yields, and broad substrate scopes, making them efficient for generating chromene-based compounds (Chitreddy & Sumathi, 2017).
Antimicrobial Activity
- Some synthesized chromene derivatives exhibit significant antimicrobial properties. For instance, compounds with chromene-3-carboxamide structures have shown activity against bacterial strains, underscoring their potential in addressing antibiotic resistance and the development of new antimicrobial agents (Ghanei-Nasab et al., 2016; Talupur et al., 2021).
Antioxidant Activity
- The antioxidant properties of chromene derivatives have been explored, with certain compounds demonstrating good activity. This suggests their potential application in preventing oxidative stress-related diseases (Subbareddy & Shanmugam, 2017).
Chemosensor Applications
- Chromene-based compounds have also been investigated for their use as chemosensors. For example, a study described the synthesis and characterization of a coumarin-based fluorophore showing selective fluorescence responses, indicating its application in detecting ions such as Cu2+ and H2PO4− (Meng et al., 2018).
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6S/c1-2-28-18-9-7-16(8-10-18)23(17-11-12-30(26,27)14-17)21(24)19-13-15-5-3-4-6-20(15)29-22(19)25/h3-13,17H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKQFQAHWKFKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>63.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816659 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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